

A Technical Guide to the Spectroscopic Characterization of Fmoc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-3-bromo-D-phenylalanine*

Cat. No.: *B557916*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Fmoc-3-bromo-D-phenylalanine**, a key building block in peptide synthesis and drug development.[1][2] Due to the limited availability of specific experimental data in public databases, this document outlines the anticipated spectroscopic characteristics based on the analysis of its structural components and related molecules. Generalized experimental protocols are also provided to guide researchers in obtaining and interpreting data for this compound.

Fmoc-3-bromo-D-phenylalanine, with the molecular formula $C_{24}H_{20}BrNO_4$ and a molecular weight of 466.3 g/mol, is an amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This protecting group is instrumental in solid-phase peptide synthesis. The bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile component in the design of novel therapeutics.[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Fmoc-3-bromo-D-phenylalanine**. These predictions are derived from the known spectral data of Fmoc-phenylalanine, 3-bromo-DL-phenylalanine, and p-bromo-DL-phenylalanine.[3][4][5]

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.0 - 12.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~7.8 - 7.9	Doublet	2H	Aromatic (Fmoc)
~7.6 - 7.7	Doublet	2H	Aromatic (Fmoc)
~7.2 - 7.5	Multiplet	8H	Aromatic (Fmoc and Phenyl)
~7.1 - 7.2	Multiplet	1H	Aromatic (Phenyl)
~5.2 - 5.4	Doublet	1H	Amine (-NH)
~4.5 - 4.7	Multiplet	1H	Alpha-proton (-CH α)
~4.2 - 4.4	Multiplet	2H	Methylene (-CH $_2$) (Fmoc)
~4.1 - 4.2	Triplet	1H	Methine (-CH) (Fmoc)
~3.0 - 3.3	Multiplet	2H	Beta-protons (-CH β)

Solvent: DMSO-d₆Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~172 - 174	Carbonyl (-C=O, acid)
~156 - 158	Carbonyl (-C=O, carbamate)
~144 - 145	Aromatic (Fmoc, quaternary)
~141 - 142	Aromatic (Fmoc, quaternary)
~138 - 140	Aromatic (Phenyl, C-Br)
~129 - 132	Aromatic (Phenyl)
~127 - 128	Aromatic (Fmoc)
~125 - 126	Aromatic (Fmoc)
~120 - 121	Aromatic (Fmoc)
~66 - 67	Methylene (-CH ₂ , Fmoc)
~56 - 58	Alpha-carbon (-CH α)
~47 - 48	Methine (-CH, Fmoc)
~37 - 39	Beta-carbon (-CH β)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Medium, Broad	O-H stretch (carboxylic acid)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (carboxylic acid)
~1690	Strong	C=O stretch (carbamate)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1520	Medium	N-H bend (amide)
~1250	Strong	C-O stretch (carbamate)
~740, ~760	Strong	C-H bend (aromatic)
~500 - 600	Strong	C-Br stretch

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

Ion	Expected m/z	Notes
[M+H] ⁺	466.0 / 468.0	Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br)
[M-H] ⁻	464.0 / 466.0	Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br)
[M+H-C ₁₅ H ₁₀ O ₂] ⁺	244.0 / 246.0	Loss of the Fmoc group

Ionization Method: Electrospray Ionization (ESI)

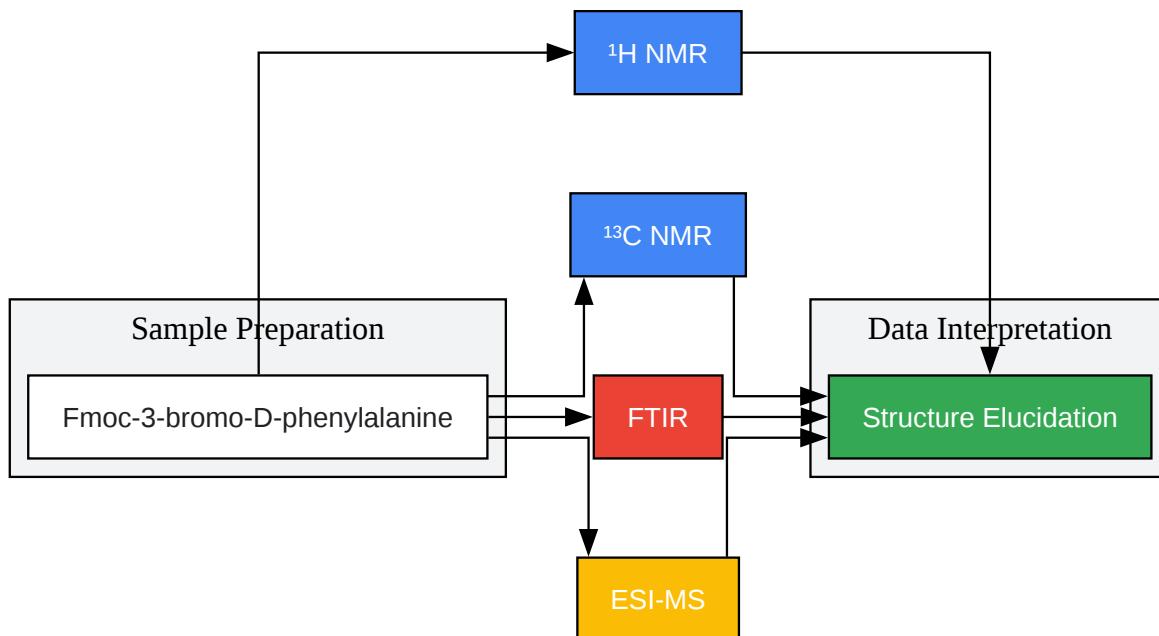
Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of **Fmoc-3-bromo-D-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include 16-32 scans and a relaxation delay of 1-2 seconds.
 - ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include 1024-4096 scans and a relaxation delay of 2-5 seconds.
 - Referencing: Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy


- Objective: To identify the functional groups present in the molecule.[\[3\]](#)
- Methodology:
 - Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
 - Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Data Acquisition: Record a background spectrum of the empty sample holder. Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
 - Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source.
 - Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000). Both positive and negative ion modes should be tested.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **Fmoc-3-bromo-D-phenylalanine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Fmoc-3-bromo-D-phenylalanine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Fmoc-3-bromo-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557916#spectroscopic-data-nmr-ir-mass-spec-for-fmoc-3-bromo-d-phenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com